B1579617 Fmoc-2,3-Dimethy-D-Phenylalanine

Fmoc-2,3-Dimethy-D-Phenylalanine

Cat. No.: B1579617
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-2,3-Dimethyl-D-Phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two methyl groups at the 2- and 3-positions of the phenylalanine aromatic ring and a D-configuration at the alpha-carbon (Figure 1). This modification enhances steric hindrance, hydrophobicity, and conformational rigidity, making it valuable for designing peptides with tailored stability and bioactivity .

Properties

Molecular Weight

415.48

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 1270290-64-6
  • Molecular Formula: C₂₆H₂₅NO₄
  • Molecular Weight : 415.5 g/mol
  • Purity : ≥95% (typical for research-grade material)
  • Applications : Peptide engineering, drug discovery, and biophysical studies of peptide self-assembly .

Comparison with Structural Analogs

Fmoc-D-3-Trifluoromethylphenylalanine

  • Structure : Trifluoromethyl (-CF₃) group at the 3-position of phenylalanine.
  • CAS No.: 205526-28-9
  • Molecular Weight : 455.43 g/mol
  • Key Differences :
    • The electron-withdrawing -CF₃ group increases hydrophobicity and metabolic stability compared to methyl groups.
    • Enhances resistance to enzymatic degradation in peptides.
    • Used to study fluorinated peptide-protein interactions and improve bioavailability .

Fmoc-3,4-Dimethyl-D-Phenylalanine

  • Structure : Methyl groups at the 3- and 4-positions.
  • CAS No.: 1217683-87-8
  • Molecular Weight : 415.5 g/mol
  • Preferred for peptides requiring planar aromatic interactions .

Fmoc-2,6-Dimethyl-L-Phenylalanine

  • Structure : Methyl groups at the 2- and 6-positions; L-configuration.
  • CAS No.: Not explicitly provided (similar derivatives: 152436-04-9).
  • Key Differences :
    • Ortho-methyl groups create severe steric hindrance, limiting rotational freedom of the side chain.
    • Used to enforce specific peptide backbone conformations .

Fmoc-Diphenylalanine (Fmoc-FF)

  • Structure : Two phenylalanine residues linked via amide bond.
  • Key Differences :
    • Self-assembles into β-sheet-rich fibrils with pH-dependent gelation (pKa shifts of ~6.4 and ~2.2).
    • Forms hydrogels at high pH, unlike Fmoc-2,3-Dimethyl-D-Phenylalanine, which requires enzymatic pH modulation for gelation .

Comparative Analysis

Physicochemical Properties

Property Fmoc-2,3-Dimethyl-D-Phe Fmoc-D-3-CF₃-Phe Fmoc-3,4-Dimethyl-D-Phe Fmoc-FF
Hydrophobicity Moderate High Moderate Low (hydrogel)
pKa (apparent) ~8.4–8.7 Not reported Not reported 3.5 (theoretical)
Self-Assembly Enzyme-triggered gels No data Limited aggregation pH-driven gels
Steric Effects High (ortho-methyl) Moderate Moderate (meta-methyl) Low

Stability and Handling

  • Fmoc-FF : Prone to fibril fragmentation under mechanical stress .

Research Findings and Case Studies

  • Gelation Mechanism : Fmoc-2,3-Dimethyl-D-Phenylalanine requires urease-catalyzed pH elevation (>8.7) for gelation, whereas Fmoc-FF gels spontaneously at pH >6.4 .
  • Pharmacological Screening : Derivatives like Fmoc-D-3-CF₃-Phe show promise as negative allosteric modulators in helminthic receptors (e.g., Ascaris suum ACR-16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.